molecular formula C16H13N3OS B2685083 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034270-55-6

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No. B2685083
CAS RN: 2034270-55-6
M. Wt: 295.36
InChI Key: NQGMCSJTIFLDHX-UHFFFAOYSA-N
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Description

The compound “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide” is a complex organic molecule that contains a pyridine ring and a thiophene ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a flat, aromatic molecule due to the presence of the pyridine and thiophene rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine and thiophene rings are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide derivatives have been explored for their antimicrobial properties. A study synthesized various triazole derivatives starting from isonicotinic acid hydrazide, demonstrating significant antibacterial and antifungal activities against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans, using ciprofloxacin and fluconazole as standard drugs for comparison (Mishra et al., 2010).

Catalysis in Organic Synthesis

The compound is involved in the synthesis of spirocyclic and doubly spirocyclic compounds through intramolecular coupling of nucleophilic and electrophilic heterocycles, highlighting its utility in creating complex molecular architectures with potential applications in organic synthesis and medicinal chemistry (Brice & Clayden, 2009).

Crystal Engineering and Pharmaceutical Co-crystals

In crystal engineering, derivatives of this compound have been utilized to form novel carboxamide-pyridine N-oxide synthons. These synthons assemble into triple helix architectures and have been exploited in synthesizing cocrystals of barbiturate drugs, indicating its potential in pharmaceutical formulation and drug design (Reddy, Babu, & Nangia, 2006).

Niacin Metabolism Studies

Research has quantified niacin metabolites in human urine, such as N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methylnicotinamide (N-MN), using reversed-phase high-performance liquid chromatography. This highlights the compound's relevance in studying niacin status and metabolism in clinical nutrition (Carter, 1982).

Vasorelaxation and Nitric Oxide Production

N1-methylnicotinamide, related to the chemical structure of interest, has been shown to ameliorate nitric oxide production and endothelium-dependent vasorelaxation in human blood vessels. This indicates potential therapeutic relevance for disorders of the endothelium, such as hypercholesterolemia and atherosclerosis (Domagala et al., 2012).

Mechanism of Action

    Target of Action

    Compounds with pyridine and thiophene moieties are often involved in various biological activities. They can bind to multiple receptors, which can be helpful in developing new useful derivatives .

    Biochemical Pathways

    The compound could potentially affect various biochemical pathways. For example, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile or reactive compound, it could pose a risk of explosion or fire. If it is toxic or corrosive, it could pose a risk to health .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient methods of synthesizing the compound, studying its reactivity with other chemicals, and exploring its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMCSJTIFLDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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